1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine

Medicinal chemistry Fragment-based drug design Physicochemical profiling

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine (CAS 1157096-49-5) is a heterocyclic small molecule (C₇H₁₀N₆; MW 178.20 g/mol) belonging to the amino-pyrazole family, distinguished by a 1,2,4-triazole substituent at the pyrazole 5-position. Listed under Enamine catalog number EN300-65073 with a standard purity specification of 95%, a measured melting point of 96–98 °C, and an experimental logP of -1.276, this compound is commercially positioned as a versatile building block for medicinal chemistry and agrochemical research.

Molecular Formula C7H10N6
Molecular Weight 178.2 g/mol
CAS No. 1157096-49-5
Cat. No. B1438913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
CAS1157096-49-5
Molecular FormulaC7H10N6
Molecular Weight178.2 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1N)N2C=NC=N2)C
InChIInChI=1S/C7H10N6/c1-5-6(8)7(12(2)11-5)13-4-9-3-10-13/h3-4H,8H2,1-2H3
InChIKeyQRRPEWSRUJGFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine (CAS 1157096-49-5): Core Chemical Identity and Procurement Baseline


1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine (CAS 1157096-49-5) is a heterocyclic small molecule (C₇H₁₀N₆; MW 178.20 g/mol) belonging to the amino-pyrazole family, distinguished by a 1,2,4-triazole substituent at the pyrazole 5-position [1]. Listed under Enamine catalog number EN300-65073 with a standard purity specification of 95%, a measured melting point of 96–98 °C, and an experimental logP of -1.276, this compound is commercially positioned as a versatile building block for medicinal chemistry and agrochemical research [2]. Its dual-heterocycle architecture—combining an electron-rich 4-aminopyrazole core with a 1,2,4-triazole ring—creates a hydrogen-bond donor/acceptor network (experimental HBA count: 4; TPSA: 74.6 Ų) that fundamentally distinguishes it from simple amino-pyrazole scaffolds [3].

Why 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine Cannot Be Straightforwardly Replaced by In-Class Analogs


The pyrazol-4-amine scaffold family is highly sensitive to both the nature and the regiochemical placement of heterocyclic appendages. Removing the triazole entirely yields 1,3-dimethyl-1H-pyrazol-4-amine (CAS 64517-88-0), which loses two hydrogen-bond acceptor sites (HBA count drops from 4 to 2) and undergoes a logP shift from -1.276 to +0.89—a ~2.2 log unit lipophilicity increase that fundamentally alters solubility and target-binding profiles [1][2]. Relocating the triazole to the pyrazole 3-position via a 4H-1,2,4-triazol-4-yl linkage (CAS 1177325-31-3) changes the molecular dipole vector and removes the N-methyl groups, reducing molecular weight from 178.20 to 150.14 g/mol while eliminating the steric shielding that the 1,3-dimethyl substitution provides . More critically, pyrazole/1,2,4-triazole hybrids with optimized substitution have demonstrated sub-micromolar dual EGFR/COX-2 inhibition (EGFRᵂᵀ IC₅₀ 0.121–0.423 μM; COX-2 IC₅₀ 0.560–4.692 μM), whereas simple amino-pyrazoles lacking the triazole show markedly reduced target engagement, establishing that the triazole is not merely a decorative substituent but an essential pharmacophoric element for potency [3].

Quantitative Differentiation Evidence for 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area: Direct Comparison with the Des-Triazole Analog

Compared with its simplest analog lacking the triazole ring, 1,3-dimethyl-1H-pyrazol-4-amine (CAS 64517-88-0), the target compound provides twice the hydrogen-bond acceptor count (4 vs. 2) and a 70% larger topological polar surface area (74.6 vs. 43.8 Ų) [1][2]. This expansion of the H-bonding pharmacophore is directly correlated with improved aqueous solubility: the target compound exhibits an experimental logP of -1.276, whereas the des-triazole analog has a computed logP of 0.8919—a >2 log unit shift toward hydrophilicity [3]. For procurement decisions in fragment-based screening or target-focused library design, this means the target compound accesses chemical space that simple amino-pyrazoles cannot reach.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Class-Level Antiproliferative and Dual EGFR/COX-2 Inhibition Potency vs. Clinical Standards: Scaffold Validation from Published Pyrazole/1,2,4-Triazole Hybrids

Although the exact compound has not been independently profiled in published biological assays, a closely related series of pyrazol-4-yl-1,2,4-triazole-3-thiol derivatives (14a–l) has been systematically evaluated for antiproliferative and dual enzyme inhibitory activity, providing scaffold-level benchmarking [1]. The most active derivatives (14b, 14g, 14k) suppressed COX-2 with IC₅₀ values of 0.560–4.692 μM, EGFRᵂᵀ with IC₅₀ values of 0.121–0.423 μM, and EGFRᵀ⁷⁹⁰ᴹ with IC₅₀ values of 0.076–0.764 μM. Against cancer cell lines, these compounds achieved IC₅₀ values of 1.20–2.93 μM (HT-29, MCF-7, A-549), outperforming celecoxib by 5.6- to 34.5-fold (celecoxib IC₅₀ 16.47–41.45 μM) and erlotinib by 1.6- to 28.0-fold (erlotinib IC₅₀ 1.95–33.57 μM) [1]. These data establish that the pyrazole/1,2,4-triazole scaffold is capable of delivering potent, dual-target inhibition when appropriately elaborated—a capability that simple pyrazol-4-amines lacking the triazole have not demonstrated.

Anticancer drug discovery Kinase inhibition COX-2 inhibition

Regiochemical Differentiation: 1,2,4-Triazol-1-yl at Pyrazole C5 vs. 4H-1,2,4-Triazol-4-yl at Pyrazole C3

A structurally distinct regioisomer, 3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine (CAS 1177325-31-3), connects the triazole to the pyrazole C3 position via the triazole N4 atom, rather than to the C5 position via the triazole N1 atom as in the target compound [1]. This regiochemical difference produces three measurable consequences: (i) molecular weight decreases by 28.06 g/mol (178.20 → 150.14) due to loss of the two N-methyl groups; (ii) the C5-linked 1,2,4-triazol-1-yl motif of the target compound places the triazole ring nitrogen lone pairs in a different spatial orientation relative to the 4-amino group, generating a distinct H-bond donor/acceptor geometry; and (iii) the N1–N2 bond vector of the 1,2,4-triazol-1-yl linkage in the target compound creates a different exit vector for further derivatization at the triazole C3 and C5 positions compared with the N4-linked isomer [2]. These differences are critical for scaffold-hopping campaigns and structure-based design, where the precise spatial arrangement of H-bonding features dictates target complementarity.

Scaffold hopping Regiochemical isomerism Structure–activity relationships

Commercial Availability and Physicochemical Reproducibility: Multi-Vendor Catalog Comparison

The target compound is stocked by multiple independent suppliers with consistent purity specifications and cataloged physicochemical properties, enabling reliable procurement without single-vendor dependency. Enamine lists the compound as EN300-65073 at 95% purity with an experimental logP of -1.276 and melting point of 96–98 °C [1]. AKSci stocks it as catalog 8410DE at 95% min. purity with supporting SDS and COA documentation . American Elements offers the compound (product code OMXX-285175-01) with availability in bulk quantities and customizable purity grades up to 99.999% [2]. In contrast, the regioisomeric comparator 3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine (CAS 1177325-31-3) has narrower vendor coverage and limited documented physicochemical data, and the methylene-linked isomer 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1251129-84-6) shares the same molecular formula and weight but differs in the triazole connection chemistry (methylene bridge vs. direct N–C linkage), which alters conformational flexibility and metabolic stability profiles .

Chemical procurement Building block sourcing Quality assurance

Optimal Application Scenarios for 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine Based on Differentiated Evidence


Focused Kinase Inhibitor Library Design Leveraging Dual EGFR/COX-2 Scaffold Potential

The class-level potency data from pyrazole/1,2,4-triazole hybrids—demonstrating EGFRᵂᵀ IC₅₀ values as low as 0.121 μM and antiproliferative IC₅₀ values of 1.20–2.93 μM across breast, colon, and lung cancer lines [1]—position this building block as a core scaffold for focused kinase inhibitor libraries. The compound's 4-amino group provides a derivatizable handle for amide coupling or reductive amination, while the 1,2,4-triazol-1-yl ring offers additional sites (C3, C5) for SAR exploration. Researchers developing dual EGFR/COX-2 inhibitors or exploring pyrazolo[4,3-e][1,2,4]triazine annulation chemistry can use this compound as a direct entry point to biologically validated chemical space.

Fragment-Based Screening Where Enhanced H-Bond Capacity and Reduced Lipophilicity Are Prioritized

With a MW of 178.20 g/mol, 4 H-bond acceptors, and an experimental logP of -1.276—representing a >2 log unit shift toward hydrophilicity compared with the des-triazole analog (logP 0.8919) [2]—this compound is ideally suited for fragment-based drug discovery (FBDD) campaigns targeting polar binding sites (e.g., kinase hinge regions, phosphatase active sites). Its low lipophilicity reduces the risk of non-specific hydrophobic aggregation, a common source of false positives in fragment screens, while its compact dual-ring architecture provides sufficient complexity for meaningful initial SAR.

Building Block for Pyrazolo[4,3-e][1,2,4]triazine Natural Product Analogs and Purine Mimetics

The established synthetic methodology for converting 5-amino-4-(1,2,4-triazol-1-yl)pyrazoles into pyrazolo[4,3-e][1,2,4]triazines via annulation chemistry provides a direct route to purine analogs that are core scaffolds of several natural products (nostocine A, fluviol A) and kinase inhibitors [3]. The target compound's combination of a 5-position triazole and a 4-position amine makes it a strategic precursor for these transformations, whereas the des-triazole analog or the C3-linked regioisomer cannot access this same fused heterocyclic product.

Agrochemical Lead Discovery Requiring Multi-Heterocycle Building Blocks with Documented Supply Chains

1,2,4-Triazole-containing compounds are the backbone of commercial azole fungicides targeting CYP51 (14α-demethylase) [4]. The target compound's dual pyrazole–triazole architecture, combined with confirmed multi-vendor availability (Enamine, AKSci, American Elements) and full characterization data (mp, logP, purity, MDL number) , makes it a reliable starting material for agrochemical discovery programs synthesizing novel triazole-based fungicide candidates. The documented batch-to-batch consistency across suppliers ensures that initial SAR findings can be reproduced when scaling up synthesis.

Quote Request

Request a Quote for 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.